molecular formula C9H7F3O4S B1452889 4-(Trifluoromethylsulfony)phenylacetic acid CAS No. 1099597-82-6

4-(Trifluoromethylsulfony)phenylacetic acid

Cat. No.: B1452889
CAS No.: 1099597-82-6
M. Wt: 268.21 g/mol
InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfony)phenylacetic acid is an organic compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenylacetic acid moiety. It is used primarily as an intermediate in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfony)phenylacetic acid typically involves the reaction of 4-(trifluoromethylsulfonyl)benzene with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfony)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(Trifluoromethylsulfony)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfony)phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the phenylacetic acid moiety. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(Trifluoromethylsulfony)phenylacetic acid is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and makes it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUCHICQSJBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654258
Record name [4-(Trifluoromethanesulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-82-6
Record name [4-(Trifluoromethanesulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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